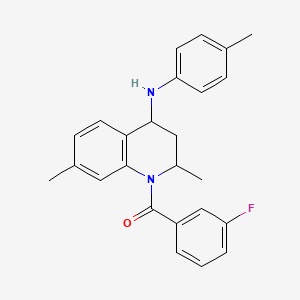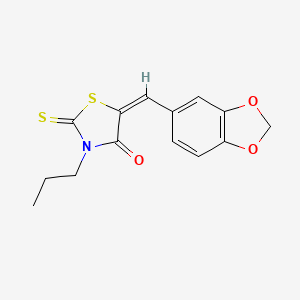![molecular formula C16H20F6N2O2 B5061058 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea](/img/structure/B5061058.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea, commonly known as TFB, is a chemical compound that has gained interest in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wirkmechanismus
TFB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cellular processes that are regulated by the targeted protein kinase, such as cell proliferation, survival, and metabolism.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of cellular metabolism. TFB has also been shown to affect various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
TFB has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ability to inhibit specific protein kinases. However, TFB also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on TFB, including the development of more potent and selective protein kinase inhibitors, the identification of new protein kinase targets, and the investigation of the potential use of TFB in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of TFB and its effects on cellular processes and signaling pathways.
Synthesemethoden
TFB can be synthesized using various methods, including the reaction of 4-butoxyaniline with 1,1,1-trifluoro-3-chloro-2-propanol, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-butoxyaniline with 1,1,1-trifluoro-2-propanol, followed by the reaction of the resulting intermediate with phosgene and then with ammonia. These methods have been reported to yield TFB with high purity and yield.
Wissenschaftliche Forschungsanwendungen
TFB has been studied for its potential applications in scientific research, including as a protein kinase inhibitor, an anti-tumor agent, and as a tool for studying the role of protein kinases in cellular processes. TFB has been shown to inhibit the activity of various protein kinases, including AKT, PDK1, and SGK3, which are involved in cell proliferation, survival, and metabolism. TFB has also been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer and leukemia.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F6N2O2/c1-3-5-10-26-12-8-6-11(7-9-12)23-13(25)24-14(4-2,15(17,18)19)16(20,21)22/h6-9H,3-5,10H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFAVILLCBEMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)



![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
![2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)

![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5061025.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![4,6-dimethyl-5-nitro-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B5061055.png)
![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)